GDC-0810 - 1365888-06-7

GDC-0810

Catalog Number: EVT-288084
CAS Number: 1365888-06-7
Molecular Formula: C26H20ClFN2O2
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0810, also known as GDC-0810, is a novel, non-steroidal, orally bioavailable compound that acts as a selective estrogen receptor degrader (SERD). [, , , , ] Developed by Genentech for the treatment of estrogen receptor-positive (ER+) breast cancer, [, , , , , , ] it represents a promising therapeutic strategy for this disease. [, ] This analysis focuses solely on its scientific research applications, excluding any discussion of drug dosage or side effects.

Synthesis Analysis
  • Stereoselective Enolization-Tosylation: A crucial step involves a highly stereoselective lithium tert-butoxide-mediated enolization-tosylation, achieving a high E:Z ratio (≥95:5). [] This ensures the correct geometry of a key tetrasubstituted all-carbon olefin within the molecule.
  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples two specific molecular fragments, contributing to the formation of the GDC-0810 core structure. []
  • Deprotection and Salt Formation: Following the formation of the core structure, global deprotection is performed. The final active pharmaceutical ingredient (API) form is controlled and isolated, yielding GDC-0810 free acid. [] This is further converted to a pyrrolidine salt for enhanced stability and solubility. []

An alternative synthesis route utilizes a diastereoselective addition of an arylmagnesium reagent to a specific ketone, generating a crucial tertiary alcohol with high diastereomeric ratio (>99:1). [] Subsequent steps involve the formation of a tert-butyl carbonate derivative, a stereospecific elimination reaction to yield the desired olefin geometry (E/Z ratio of 98:2), and a four-step telescoped process to ultimately generate the GDC-0810 API as a pyrrolidine salt. []

Molecular Structure Analysis

A critical chemical reaction associated with GDC-0810 is its bioactivation through acyl glucuronidation. [] This metabolic process, occurring primarily in the intestines, converts GDC-0810 into its acyl glucuronide metabolite (M6). [] This metabolite exhibits increased reactivity towards glutathione (GSH) and cysteine, leading to the formation of their respective conjugates. [] This bioactivation mechanism, mediated by acyl glucuronidation, may play a role in the pharmacological activity and potential side effects of GDC-0810. []

Mechanism of Action
  • ER Binding and Conformational Change: GDC-0810 binds to the ligand-binding domain of the estrogen receptor alpha (ERα). [, , , ] This binding induces a distinct conformational change in the receptor, different from that induced by other SERMs like tamoxifen or fulvestrant. [, ]
  • ER Degradation: The conformational change induced by GDC-0810 destabilizes the ERα, targeting it for ubiquitination and subsequent degradation by the proteasome. [, , , , , , , ] This effectively reduces the levels of ERα within the cell, leading to the suppression of estrogen-dependent gene transcription and tumor growth. [, , , , , , , , , , , , , , , ]
  • ER Immobilization: Recent research suggests that GDC-0810, along with other pure antiestrogens like fulvestrant, immobilizes ERα within the nucleus. [] This immobilization is thought to be a key determinant of robust transcriptional suppression and a potential factor in the compound's efficacy. []
Physical and Chemical Properties Analysis

GDC-0810 is described as a small molecule with potent antagonistic activity against ERα. []

  • Oral Bioavailability: It exhibits good oral bioavailability across different species, making it suitable for oral administration. [, , ]
  • Solubility: While GDC-0810 itself has limited solubility, its conversion to a pyrrolidine salt significantly enhances its solubility, allowing for higher drug loading in formulations. [, ]
  • Nanodroplet Formation: GDC-0810 demonstrates the ability to form nanodroplets in the presence of specific polymers. [] This characteristic is crucial for achieving supersaturation and enhancing the dissolution rate of this poorly soluble compound. [, ]

Further research has focused on optimizing the physical and chemical properties of GDC-0810 to improve its pharmacokinetic profile and therapeutic potential. [, , , ]

Applications
  • In Vitro Studies: GDC-0810 demonstrates potent antiproliferative effects against a panel of human breast cancer cell lines, including those with acquired resistance to tamoxifen and those harboring ESR1 mutations. [, , , , , , ] These studies utilize various assays to assess its impact on ERα degradation, transcriptional activity, cell viability, and sensitivity to other anti-cancer agents. [, , , , , ]
  • In Vivo Studies: GDC-0810 exhibits significant tumor growth inhibition or regression in various xenograft models of ER+ breast cancer. [, , , , , ] These models include those with wild-type ERα and those harboring clinically relevant ESR1 mutations, such as Y537S and D538G. [, , ] Studies also explore its efficacy in combination with other targeted therapies, like CDK4/6 inhibitors, demonstrating enhanced antitumor activity. [, ]
  • Drug-Drug Interaction Studies: Given its potent inhibition of organic anion transporting polypeptides (OATP) 1B1/3, research investigates the potential for drug-drug interactions with GDC-0810. [, ] Studies utilize both exogenous substrates like pravastatin and endogenous biomarkers like coproporphyrin I/III to assess the extent of OATP1B1/3 inhibition in vivo. [, ]
  • Biomarker Development: Research explores the utility of 18F-fluoroestradiol positron emission tomography (PET) as an imaging biomarker to evaluate ER occupancy and downregulation by GDC-0810 in preclinical and clinical settings. [, ] Additionally, endogenous biomarkers like coproporphyrin I/III and bile acid conjugates, such as glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) and glycodeoxycholate 3-O-glucuronide (GDCA-3G), show promise in capturing weak OATP1B inhibition by GDC-0810 in humans. [, ]
Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms of acquired resistance to GDC-0810 and other SERDs. [, , ] This includes investigating the role of genomic alterations, signaling pathway crosstalk, and alterations in ER co-regulators in mediating resistance. [, ]
  • Optimizing Combination Therapies: Exploring rational combination strategies with GDC-0810, such as combining it with CDK4/6 inhibitors or other targeted therapies, holds promise for enhancing therapeutic efficacy and overcoming resistance. [, ]
  • Developing Predictive Biomarkers: Identifying biomarkers that can predict response to GDC-0810 and stratify patients who are most likely to benefit from this therapy is crucial. [, , ] This includes validating the clinical utility of imaging biomarkers like 18F-fluoroestradiol PET and exploring novel biomarkers based on the tumor's genomic and proteomic profile. [, , ]

Fulvestrant

Compound Description: Fulvestrant is a clinically approved selective estrogen receptor degrader (SERD) used to treat estrogen receptor-positive (ER+) breast cancer. It functions as a pure ER antagonist, blocking estrogen binding and promoting ER degradation. [, ]

Relevance: Fulvestrant is a benchmark compound for GDC-0810, serving as a comparator in many studies. Both compounds aim to inhibit ER signaling by degrading the ER, but GDC-0810 was developed to overcome the limitations of fulvestrant, such as its poor pharmacokinetic properties and intramuscular administration route. [, , , , ] Numerous studies have shown that GDC-0810 exhibits similar or superior efficacy compared to fulvestrant in various models, including those with acquired resistance to endocrine therapies. [, , , , ]

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used as an endocrine therapy for ER+ breast cancer. It primarily acts as an ER antagonist but can exhibit partial agonist activity in certain tissues or contexts. [, ]

Relevance: Tamoxifen represents an earlier generation of ER-targeting agents. While effective, it can lead to the development of resistance, prompting the need for more potent agents like GDC-0810. [] Studies have shown that GDC-0810 demonstrates efficacy in tamoxifen-resistant models, highlighting its potential to overcome limitations associated with tamoxifen. [, , ]

GDC-0927

Compound Description: GDC-0927 is a next-generation oral SERD developed by Genentech, similar to GDC-0810. It exhibits potent ER antagonism and degradation activity across a range of ER+ breast cancer cell lines. [, , , ]

AZD9496

Compound Description: AZD9496 is another oral SERD under clinical investigation for ER+ breast cancer. It was designed to overcome the limitations of fulvestrant and aims to achieve superior ER degradation and antitumor activity. [, , ]

Relevance: AZD9496 is structurally distinct from GDC-0810 but shares a similar target and mechanism of action. [, , ] Preclinical studies often compare these two compounds to assess their relative efficacy and identify potential differences in their pharmacological profiles. [, , ]

RAD1901 (Elacerant)

Compound Description: RAD1901 is an oral SERD currently in clinical trials for ER+ breast cancer. It demonstrates potent antitumor activity in preclinical models, including those with ESR1 mutations. []

Relevance: RAD1901 shares a similar target and mechanism of action with GDC-0810. [] Clinical development of these agents is ongoing, and their comparative efficacy and safety profiles will be important considerations in the treatment of ER+ breast cancer.

Coproporphyrin I (CPI)

Compound Description: Coproporphyrin I (CPI) is an endogenous biomarker for organic anion transporting polypeptide (OATP) 1B1/3 activity. []

Relevance: GDC-0810 is a potent inhibitor of OATP1B1/3 transporters in vitro. [, ] The kinetic profile of CPI was analyzed in a first-in-human study of GDC-0810 and showed a dose-dependent increase in the presence of GDC-0810, suggesting in vivo inhibition of OATP1B transporters. This finding highlights the potential for drug-drug interactions with GDC-0810 and substrates of OATP1B transporters. [, ]

Pravastatin

Compound Description: Pravastatin is a cholesterol-lowering drug that is a known substrate of OATP1B transporters. [, ]

Relevance: Due to the potent inhibition of OATP1B1/3 by GDC-0810, a clinical study was conducted to assess the drug-drug interaction potential between GDC-0810 and pravastatin. [] Results showed a modest increase in pravastatin exposure when co-administered with GDC-0810, confirming the in vivo inhibition of OATP1B transporters by GDC-0810. []

Properties

CAS Number

1365888-06-7

Product Name

Brilanestrant

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C26H20ClFN2O2

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0810; GDC 0810; GDC-0810; ARN810; ARN 810; ARN-810; RG6046; RG-6046; RG 6046; Brilanestrant

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.